![molecular formula C13H13NO3 B7358229 4-oxo-N-propylchromene-2-carboxamide](/img/structure/B7358229.png)
4-oxo-N-propylchromene-2-carboxamide
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Overview
Description
4-oxo-N-propylchromene-2-carboxamide is a chemical compound that belongs to the class of chromen-2-one derivatives. It has been extensively studied due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in treating various diseases and disorders, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 4-oxo-N-propylchromene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological activities by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-oxo-N-propylchromene-2-carboxamide in lab experiments is its low toxicity. The compound has been found to be relatively safe even at high concentrations. Another advantage is its versatility, as it can be used in various assays to study different cellular processes. However, a limitation of using the compound is its low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 4-oxo-N-propylchromene-2-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been found to have neuroprotective effects and could be further studied for its potential in treating these diseases. Another area of interest is its potential applications in cancer therapy. The compound has been found to induce apoptosis in cancer cells and could be further studied for its potential as an anticancer agent. Additionally, the compound could be further modified to improve its pharmacological properties and increase its efficacy.
Synthesis Methods
The synthesis of 4-oxo-N-propylchromene-2-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 4-hydroxycoumarin with propionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product.
Scientific Research Applications
4-oxo-N-propylchromene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been found to be effective in treating various diseases and disorders such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-oxo-N-propylchromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h3-6,8H,2,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBZRJLZIDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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